
(2R)-2-aminopropanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-alpha-aminopropionitrile is an organic compound with the molecular formula C3H6N2 It is a chiral molecule, meaning it has a non-superimposable mirror image
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
®-alpha-aminopropionitrile can be synthesized through several methods. One common approach involves the reaction of ®-alpha-amino acids with cyanogen bromide. This reaction typically requires a solvent such as acetonitrile and is carried out under controlled temperature conditions to ensure the desired stereochemistry is maintained.
Industrial Production Methods
In an industrial setting, ®-alpha-aminopropionitrile can be produced using large-scale chemical reactors. The process often involves the use of catalysts to increase the reaction rate and yield. The reaction conditions, such as temperature and pressure, are carefully monitored to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
®-alpha-aminopropionitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitriles or amides.
Reduction: Reduction reactions can convert ®-alpha-aminopropionitrile into primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Produces nitriles or amides.
Reduction: Yields primary amines.
Substitution: Results in various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
®-alpha-aminopropionitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: Researchers study its effects on biological systems to understand its potential as a biochemical tool.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which ®-alpha-aminopropionitrile exerts its effects involves interactions with various molecular targets. It can act as a nucleophile in chemical reactions, attacking electrophilic centers in other molecules. This reactivity is crucial for its role in organic synthesis and potential medicinal applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-alpha-aminopropionitrile: The enantiomer of ®-alpha-aminopropionitrile, with similar chemical properties but different biological activities.
Beta-aminopropionitrile: A structural isomer with different reactivity and applications.
Alpha-aminobutyronitrile: Another related compound with a longer carbon chain.
Uniqueness
®-alpha-aminopropionitrile is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological systems. This makes it a valuable compound for research and industrial applications where chirality is important.
Eigenschaften
Molekularformel |
C3H6N2 |
|---|---|
Molekulargewicht |
70.09 g/mol |
IUPAC-Name |
(2R)-2-aminopropanenitrile |
InChI |
InChI=1S/C3H6N2/c1-3(5)2-4/h3H,5H2,1H3/t3-/m1/s1 |
InChI-Schlüssel |
UAMZETBJZRERCQ-GSVOUGTGSA-N |
SMILES |
CC(C#N)N |
Isomerische SMILES |
C[C@H](C#N)N |
Kanonische SMILES |
CC(C#N)N |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(3-hydroxy-4-methoxyphenyl)methyl]-2,3,4,7,8,8a-hexahydro-1H-isoquinolin-6-one](/img/structure/B1263036.png)
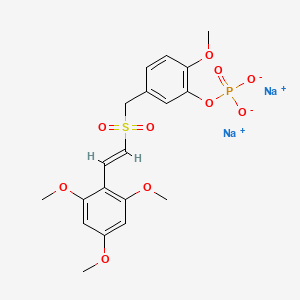
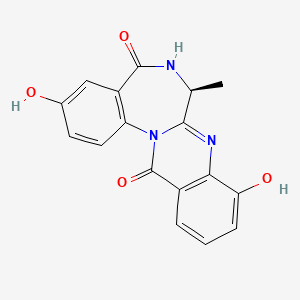
![[(2R)-3-octadecanoyloxy-2-[(6Z,9Z,12Z,15Z)-octadeca-6,9,12,15-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1263041.png)
![1-eicosanoyl-2-[(9Z)-octadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263042.png)
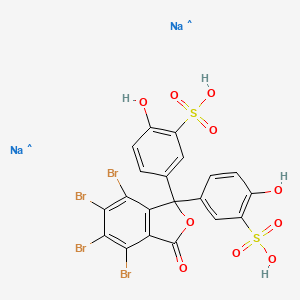
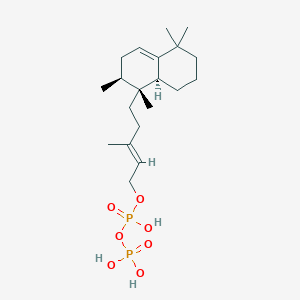
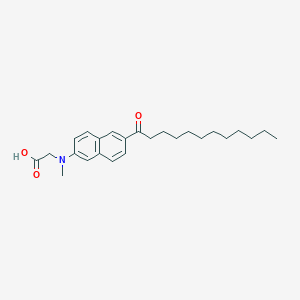
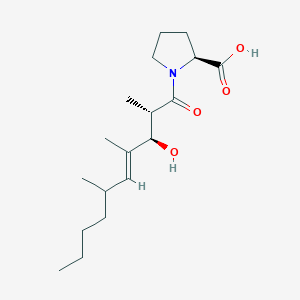
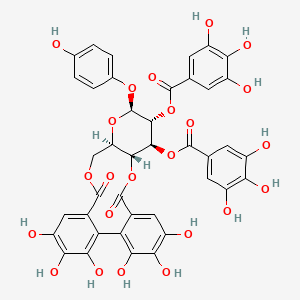
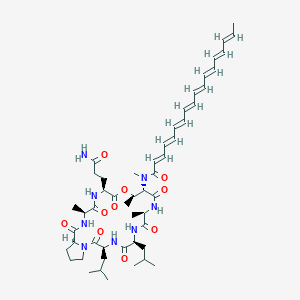
![Calix[6]pyrrole](/img/structure/B1263057.png)
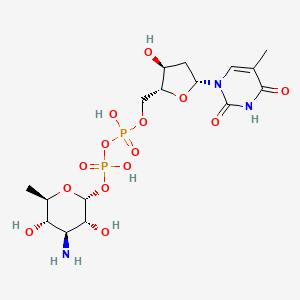
![2-chloro-4-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-phenylquinolinium iodide](/img/structure/B1263060.png)
